Boc-D-Phg-OH

描述

Significance as a Chiral Amino Acid Derivative in Organic Synthesis

The significance of Boc-D-Phg-OH in organic synthesis is multifaceted, stemming from its role as a chiral synthon and a versatile reagent.

Chiral Building Block: As a chiral entity with a defined stereochemistry, this compound is extensively used to introduce stereogenic centers into target molecules. This is particularly crucial in the synthesis of pharmaceuticals and biologically active compounds, where enantiomeric purity often dictates efficacy and safety. vulcanchem.comnih.govchemimpex.com

Peptide Synthesis: this compound serves as a key building block in both solution-phase and solid-phase peptide synthesis (SPPS). Its inclusion allows for the incorporation of non-natural amino acid residues into peptide chains, which can confer enhanced stability, altered biological activity, or novel structural properties to the resulting peptides or peptidomimetics. chemimpex.comguidechem.comspectrumchemical.com The Boc group itself is a well-established protecting group in peptide chemistry, known for its stability under basic conditions and its facile removal under mild acidic treatment. orgsyn.org

Asymmetric Synthesis and Catalysis: Beyond its role in peptide construction, this compound functions as a chiral auxiliary or a component in organocatalytic systems. It has been employed to induce stereoselectivity in various reactions, such as Michael additions and cyclodehydration sequences, leading to the formation of chiral pyranopyrazoles and pyranocoumarins with high enantiomeric excesses. vulcanchem.comnih.govchemicalbook.comrsc.org It is also utilized as a reagent for the assignment of absolute configurations of chiral primary amines, offering an alternative to traditional methods. chemicalbook.com

Pharmaceutical and Medicinal Chemistry: The compound is a valuable intermediate in the development of pharmaceutical agents. Its ability to mimic natural amino acids while offering unique stereochemical and structural attributes makes it suitable for designing novel therapeutics, including peptide-based drugs and small molecules targeting specific biological pathways. chemimpex.comguidechem.com

Historical Context and Evolution of its Research Applications

The utility of Boc-protected amino acids gained considerable traction with the advent and refinement of solid-phase peptide synthesis (SPPS) in the latter half of the 20th century. The Boc group emerged as a robust and convenient alternative to earlier protecting groups like benzyloxycarbonyl (Cbz), offering advantages in terms of ease of handling and compatibility with a broader range of reaction conditions. orgsyn.org

The increasing recognition of the importance of non-proteinogenic amino acids in natural products and their potential in drug discovery fueled research into their synthesis and application. Phenylglycine derivatives, in particular, are constituents of numerous biologically active peptide natural products, including important antibiotics like vancomycin (B549263) and virginiamycin. rsc.org This biological relevance spurred efforts to develop efficient and stereoselective synthetic routes to these compounds.

The development of methods for the asymmetric synthesis of unnatural amino acids has been a significant area of advancement, with this compound emerging as a readily accessible and widely used chiral building block. nih.gov Research has also focused on overcoming challenges associated with the synthesis of phenylglycine derivatives, such as their propensity for racemization during certain synthetic steps, leading to the exploration of optimized protecting group strategies and reaction conditions. rsc.orgmdpi.com Consequently, this compound has transitioned from a specialized reagent to a fundamental tool in the synthetic chemist's arsenal, enabling sophisticated molecular construction across various scientific disciplines.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-phenylglycine | guidechem.comchemicalbook.comsigmaaldrich.com |

| Synonyms | This compound, (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid | guidechem.comchemicalbook.comsigmaaldrich.com |

| CAS Number | 33125-05-2 | guidechem.comchemicalbook.comsigmaaldrich.comottokemi.com |

| Molecular Formula | C₁₃H₁₇NO₄ | guidechem.comchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 251.28 g/mol | guidechem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white or light yellow powder/crystalline solid | vulcanchem.comguidechem.comottokemi.com |

| Melting Point | 88-91 °C | sigmaaldrich.comsigmaaldrich.comottokemi.com |

| Optical Rotation | [α]²⁵/D -130.0° to -139.0° (c=1, methanol) | sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in methanol, DMSO, DMF, DCM | chemimpex.comguidechem.comsigmaaldrich.comottokemi.com |

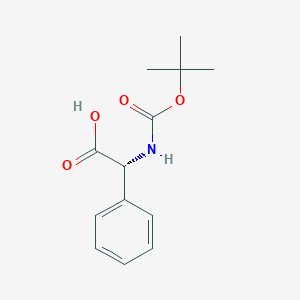

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFSNNENNQQIU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373158 | |

| Record name | Boc-D-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33125-05-2 | |

| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-D-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFG3246TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Involving Boc D Phenylglycine

Advanced Peptide Synthesis Strategies Utilizing Boc-D-Phenylglycine

Boc-D-Phg-OH serves as a key component in sophisticated peptide synthesis protocols, enabling the incorporation of the D-phenylglycine residue with controlled stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone for constructing peptides, and this compound is well-suited for its implementation.

In traditional Boc-based SPPS, the N-terminus of the growing peptide chain is protected by the acid-labile Boc group, while side chains are typically protected by base-labile or acid-labile groups, often benzyl (B1604629) derivatives. iris-biotech.de this compound is directly integrated into these protocols, with its Boc protecting group remaining intact throughout the chain elongation process until the final cleavage from the resin. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The compound is recognized for its suitability in Boc solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

A significant challenge when working with phenylglycine derivatives, including this compound, is their susceptibility to epimerization (racemization) at the alpha-carbon, particularly under basic conditions or during coupling steps. nih.govresearchgate.netnih.gov This is attributed to the increased acidity of the benzylic alpha-proton. researchgate.net Careful selection of coupling reagents and reaction conditions is therefore paramount to maintain the stereochemical integrity of the D-phenylglycine residue. researchgate.net

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | N-tert-butoxycarbonyl-D-phenylglycine |

| CAS Number | 33125-05-2 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 |

| Appearance | White to slight yellow to beige powder |

| Melting Point | 88-91 °C |

| Purity (TLC) | ≥98% |

| Storage Temperature | 2-30 °C |

| Reaction Suitability | Boc solid-phase peptide synthesis |

Hybrid strategies in SPPS involve the judicious use of both Fmoc (9-fluorenylmethoxycarbonyl) and Boc protecting groups, leveraging the distinct lability of each to achieve specific synthetic goals. While Fmoc-based SPPS is more prevalent, Boc-based or hybrid approaches are employed when existing protocols or specific chemical requirements necessitate their use. iris-biotech.de Although direct detailed examples of this compound in hybrid Fmoc/Boc SPPS are less common in the provided literature, its potential incorporation is feasible. The inherent risk of phenylglycine epimerization remains a critical consideration in any SPPS strategy involving this residue, including hybrid approaches, highlighting the importance of optimized reaction conditions to preserve stereochemical purity. researchgate.net

This compound is also effectively utilized in solution-phase peptide synthesis (SolPPS). This method involves coupling peptide fragments or amino acids in solution, offering advantages in scalability and the synthesis of larger peptides. Reagents such as cyclic propylphosphonic anhydride (B1165640) (T3P®) have demonstrated efficacy in SolPPS, promoting efficient amide bond formation with minimal epimerization, and are compatible with N-Boc protected amino acids. researchgate.net Historically, Boc-protected amino acids have been employed in solution-phase synthesis using various coupling agents, including carbodiimides, often in conjunction with additives to suppress racemization. nih.govthaiscience.info

Table 2: Epimerization and Yield Data in Phenylglycine Peptide Synthesis

| Peptide Sequence Fragment | N-Terminal Protection | Coupling Method/Reagent | Yield (%) | Epimerization (%) | Reference |

| Boc-Phe-Phg-OH | Boc | Not specified | 70 | 99.9 | nih.govmdpi.com |

| Boc-Phe-D-Phg-OH | Boc | Not specified | 73 | 95 | nih.govmdpi.com |

| cyclo(Boc-l-Phg-l-Ala-) | Boc | Not specified | Good | Negligible | acs.org |

| cyclo(Boc-l-Ala-l-Phg-) | Boc | Not specified | Good | Slight | acs.org |

Note: The data in Table 2 is derived from studies involving phenylglycine (Phg) and D-phenylglycine (D-Phg) within peptide synthesis contexts. Specific yields and epimerization percentages for this compound in all possible reaction conditions are not exhaustively detailed in the provided snippets. The values presented are indicative of the challenges and outcomes observed with this amino acid derivative.

The synthesis of peptides inherently involves the formation of amide bonds. Chemo- and diastereoselective amidation reactions focus on forming these bonds specifically and with control over stereochemistry. While direct protocols detailing "chemo- and diastereoselective amidation reactions" using this compound as a substrate are not explicitly detailed in the provided sources, the concept is central to its application. The primary concern for phenylglycine derivatives is maintaining the desired stereochemistry (D-configuration in this case) during amide bond formation. nih.govresearchgate.netnih.gov Research efforts have focused on developing coupling conditions that minimize epimerization. For instance, the use of specific coupling agents and bases, such as DEPBT or COMU with appropriate additives, has been shown to reduce racemization during the coupling of phenylglycine in Fmoc-SPPS. researchgate.net

Diketopiperazines (DKPs) are cyclic dipeptides that serve as valuable scaffolds in medicinal chemistry and as intermediates in peptide synthesis. acs.orgnih.govresearchgate.netgoogle.comsynzeal.com Boc-protected DKPs are increasingly recognized as key building blocks for peptide elongation. acs.org Protocols have been developed for the synthesis of mono-Boc-protected DKPs, often involving dipeptide formation, cyclization, Boc-protection, and deprotection steps. acs.org Phenylglycine has been successfully incorporated into DKP structures, such as cyclo(Boc-l-Phg-l-Ala-) and cyclo(Boc-l-Ala-l-Phg-), with varying degrees of stereochemical integrity observed. acs.org The formation of DKPs from phenylglycine derivatives can occur spontaneously from dipeptide esters, and it is known that phenylglycine is prone to epimerization during these synthetic processes, especially under alkaline conditions. researchgate.netnih.govresearchgate.netgoogle.com

Compound List:

this compound (N-tert-butoxycarbonyl-D-phenylglycine)

Fmoc-D-Phg-OH (N-α-Fmoc-D-phenylglycine)

D-Phenylglycine

L-Phenylglycine

Boc-Ala-OH

Boc-Phe-OH

Fmoc-Ala-OH

Fmoc-Phe-OH

DCC (N,N′-dicyclohexylcarbodiimide)

DMAP (4-dimethylaminopyridine)

TFA (Trifluoroacetic acid)

T3P® (Cyclic propylphosphonic anhydride)

DEPBT (3-(Diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

COMU (1-[(1-(Cyano-2-ethoxycarbonyl)vinylidenaminooxy)dimethylamino-morpholino]-uranium hexafluorophosphate)

Diketopiperazine (DKP)

PMB-DKP (N-4-methoxybenzyl-diketopiperazine)

Boc-L-Phg-OH

Boc-L-Phg-L-Ala-

Boc-L-Ala-L-Phg-

Synthesis of Diketopiperazines Incorporating Boc-D-Phenylglycine

Mono-Boc-Protected Diketopiperazines as Building Blocks

Diketopiperazines (DKPs) are cyclic dipeptides that represent a fundamental structural motif found in numerous natural products and bioactive molecules. They are recognized for their conformational stability and serve as versatile scaffolds in organic chemistry acs.orgnih.govresearchgate.net. Activated diketopiperazines, particularly those protected with a Boc group (mono-Boc-DKPs), have emerged as crucial building blocks for efficient peptide synthesis. These activated DKPs facilitate peptide elongation by enabling the stepwise addition of amino acid residues, offering advantages over traditional peptide coupling methods, such as improved atom economy and reduced racemization acs.orgnih.gov.

The synthesis of mono-Boc-protected DKPs typically involves a sequence of reactions starting from N-protected amino acids and amino acid esters. This process commonly includes the formation of dipeptides, followed by cyclization to form diketopiperazines, subsequent Boc-protection, and removal of a temporary protecting group (e.g., N-4-methoxybenzyl, N-PMB) to yield the desired mono-Boc-DKPs. These intermediates are generally bench-stable and can be readily employed in peptide chain elongation strategies acs.orgnih.gov. While specific protocols may vary, Boc-D-Phenylglycine, as a protected D-amino acid, is a valuable component in the broader field of peptide synthesis and peptidomimetic design, contributing to the construction of diverse peptide sequences and related structures guidechem.comchemimpex.com.

Synthesis of Complex Organic Molecules Beyond Peptides

Boc-D-Phenylglycine is instrumental in the synthesis of various complex organic molecules, extending its utility beyond standard peptide synthesis. Its chiral nature and the presence of the Boc protecting group enable its application in stereoselective transformations and the construction of intricate molecular frameworks.

As a Precursor for Polyfunctional Nitrocyclohexene Carboxaldehydes

Boc-D-Phenylglycine has been utilized as a component within catalytic systems to facilitate the stereoselective preparation of polyfunctional nitrocyclohexene carboxaldehydes guidechem.comottokemi.com. In these synthetic pathways, Boc-D-Phenylglycine acts as a catalyst or co-catalyst, promoting regioselective [4 + 2] cycloaddition reactions. Specifically, it has been employed in the catalytic combination for the cycloaddition of β-substituted cyclic enones with polyconjugated malononitriles, thereby enabling the controlled formation of complex cyclic structures ottokemi.com.

Table 1: Catalytic Role of Boc-D-Phenylglycine in Nitrocyclohexene Synthesis

| Application | Role of Boc-D-Phenylglycine | Key Reaction Type | Outcome |

| Stereoselective preparation of polyfunctional nitrocyclohexene carboxaldehydes | Catalyst/Co-catalyst | Regioselective [4 + 2] cycloaddition of β-substituted cyclic enones and polyconjugated malononitriles | Enables stereoselective synthesis of complex nitrocyclohexene carboxaldehyde structures. |

| Catalysis of regioselective [4 + 2] cycloadditions | Catalyst/Co-catalyst | Cycloaddition of β-substituted cyclic enones and polyconjugated malononitriles | Facilitates regioselective formation of cyclic adducts. |

Incorporation into Macrocyclic Compounds and Combinatorial Libraries

Macrocyclic compounds are of significant interest in drug discovery due to their unique structural properties, which often confer enhanced binding affinities and improved pharmacokinetic profiles compared to linear counterparts acs.orgdiva-portal.org. The synthesis of these complex ring structures frequently involves the strategic incorporation of amino acid derivatives, including protected amino acids and their stereoisomers, into linear precursors that are subsequently cyclized nih.gov.

Research has demonstrated the use of Boc-protected amino acids in the construction of linear intermediates destined for macrocyclization. For instance, in studies aimed at discovering potent macrocyclic inhibitors, Boc-protected amino acids were coupled and then deprotected before further functionalization with other building blocks, such as protected tyrosine and homotyrosine derivatives nih.gov. The incorporation of specific amino acid residues, such as D-phenylalanine and L-phenylglycine, into these macrocyclic precursors has been investigated, with observations indicating potential impacts on the biological activity of the final compounds nih.gov. This highlights the role of Boc-D-Phenylglycine as a valuable chiral building block for creating diverse macrocyclic structures and combinatorial libraries, contributing to the exploration of novel chemical space for therapeutic applications nih.govgoogle.comjustia.com.

Table 2: Incorporation of Amino Acid Derivatives in Macrocycle Synthesis Intermediates

| Amino Acid Derivative Used | Role in Synthesis | Observation/Outcome in Related Studies nih.gov |

| Boc-protected amino acids | Coupled to form linear intermediates for macrocyclization | Generally utilized in the synthesis of linear intermediates. |

| D-Phenylalanine | Incorporated into linear intermediates | Led to potency losses in the final macrocyclic compounds when compared to other substitutions. |

| L-Phenylglycine | Incorporated into linear intermediates | Led to potency losses in the final macrocyclic compounds when compared to other substitutions. |

| Boc-D-Phenylglycine | Building block for linear intermediates | Implied use as a Boc-protected D-amino acid building block in similar synthetic strategies, contributing to structural diversity. |

Formation of Beta-Alkynyl Alcohol Derivatives via Oxyalkynylation

Oxyalkynylation represents a powerful synthetic strategy for the simultaneous formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, leading to the generation of β-alkynyl alcohol motifs. These structural units are frequently found in biologically active molecules and natural products sioc.ac.cnacs.org. Recent advancements have introduced photocatalytic methods for the oxyalkynylation of unactivated alkenes using hypervalent iodine(III) reagents, offering an efficient route to these valuable compounds sioc.ac.cnacs.org.

In this context, Boc-protected D-phenylglycine (this compound) has been successfully employed as a substrate in photocatalytic oxyalkynylation reactions. The application of these methods has demonstrated the capability to synthesize complex β-alkynyl alcohol derivatives with good yields. For instance, when tested in a photocatalytic oxyalkynylation protocol, Boc-D-Phenylglycine yielded the corresponding product, identified as compound 45, in a yield of 67% sioc.ac.cnacs.org. This application underscores the utility of this compound in modern catalytic transformations for constructing functionalized molecules.

Table 3: Boc-D-Phenylglycine in Photocatalytic Oxyalkynylation

| Substrate | Reaction Type | Product | Yield | Citation(s) |

| Boc-D-Phenylglycine | Photocatalytic Oxyalkynylation | Product 45 | 67% | sioc.ac.cnacs.org |

Compound List

this compound

N-tert-butoxycarbonyl-D-phenylglycine

Diketopiperazines (DKPs)

Mono-Boc-protected Diketopiperazines (Mono-Boc-DKPs)

Polyfunctional Nitrocyclohexene Carboxaldehydes

Macrocyclic Compounds

Combinatorial Libraries

Beta-Alkynyl Alcohol Derivatives

N-4-methoxybenzyl (N-PMB)-amino acids

Amino acid methyl esters

PMB-DKPs

Dipeptides

D-Phenylalanine

L-Phenylglycine

Hypervalent Iodine(III) Reagents

Stereochemical Control and Chiral Induction with Boc D Phenylglycine

Enantioselective Catalysis and Asymmetric Synthesis

Boc-D-Phenylglycine plays a significant role in various asymmetric synthesis strategies, often acting as a chiral auxiliary, ligand precursor, or additive to enhance enantioselectivity.

Boc-D-Phenylglycine has been employed as an additive in organocatalytic reactions to improve enantioselectivity and reaction efficiency. For instance, in a Michael addition/cyclodehydration sequential reaction catalyzed by a quinine-derived primary amine (L7), Boc-D-Phg-OH was used as an additive. This system successfully synthesized chiral pyranopyrazoles and pyranocoumarins with excellent enantioselectivities, reaching up to 93% ee rsc.org. The optimal conditions for this reaction involved 40 mol% of N-Boc-D-phenylglycine as an additive, alongside the L7 catalyst, in dichloromethane (B109758) at room temperature for 60 hours rsc.org. In another study, Boc-D-phenylglycine was found to be an effective additive in organocatalytic asymmetric peroxidation reactions, contributing to good enantiomeric ratios (e.g., 87:13) when used with specific acids nih.gov.

Boc-D-Phenylglycine derivatives have been implicated in the catalysis of regioselective [4 + 2] cycloadditions, commonly known as Diels-Alder reactions. While direct catalysis by this compound itself is less commonly cited, its structural motifs or derivatives can be integral to chiral catalysts or auxiliaries used in these reactions. For example, it has been noted that phenylglycine derivatives can be used in asymmetric synthesis strategies that lead to chiral scaffolds beilstein-journals.org. The general principle of regioselectivity in Diels-Alder reactions involves the preferential formation of one constitutional isomer over another, often influenced by electronic and steric factors of the diene and dienophile masterorganicchemistry.com. Chiral catalysts or additives, potentially derived from or related to phenylglycine structures, are crucial for controlling both regioselectivity and enantioselectivity in these cycloadditions.

The chiral nature of Boc-D-Phenylglycine makes it a valuable building block for the stereoselective synthesis of complex organic molecules and scaffolds. It can be incorporated into synthetic routes to introduce specific stereocenters. For example, synthesis schemes show the preparation of N-Boc-protected compounds from D-phenylglycine, highlighting its utility in constructing chiral intermediates beilstein-journals.org. Furthermore, this compound itself is a well-defined chiral entity that can be used to induce chirality in other molecules or serve as a starting material for more complex chiral structures. Its use in synthesizing peptide-like structures or as a chiral auxiliary in various reactions contributes to the creation of diverse stereochemically pure organic scaffolds nih.gov.

Stereochemical Influence in Peptide and Peptidomimetic Design

The incorporation of D-phenylglycine, often in its Boc-protected form, into peptides and peptidomimetics significantly influences their structural and functional properties.

The presence of a D-amino acid, such as D-phenylglycine, in a peptide sequence can profoundly alter its conformational preferences and stability compared to its L-counterpart. The D-configuration introduces different steric and electronic interactions within the peptide backbone, potentially leading to unique folding patterns. Studies have shown that D-amino acids can increase structural or conformational flexibility and enhance biological activity by stabilizing specific molecular conformations nih.gov. For instance, peptides synthesized using this compound have demonstrated enhanced stability against enzymatic degradation compared to those synthesized with L-phenylglycine, making them more suitable for therapeutic applications . The altered conformation due to the D-configuration can also impact how the peptide interacts with biological targets.

The stereochemistry of amino acid residues is critical for molecular recognition and binding affinity. Incorporating Boc-D-Phenylglycine into peptide ligands allows for the precise modulation of their interaction with biological targets, such as receptors or enzymes. By modifying ligand structures with D-Phg, researchers can study how these stereochemical changes influence binding affinity, providing crucial insights for drug design and development. For example, in studies investigating peptide ligands for specific receptors, the introduction of Boc-D-Phg was found to significantly alter binding affinity, underscoring the importance of stereochemistry in achieving desired pharmacological profiles acs.org. This modulation is key to developing highly specific and potent therapeutic agents.

Diastereoselective Synthesis of Peptide Fragments

The phenylglycine moiety, due to its aromatic side chain, can influence peptide conformation and stability. When this compound is used, it allows researchers to introduce this non-proteinogenic amino acid to create peptide sequences that mimic or modify natural peptide structures, potentially leading to enhanced proteolytic resistance or altered biological activity researchgate.net. Studies have explored the synthesis of dipeptides and tripeptides incorporating phenylglycine derivatives to understand their behavior and optimize synthetic routes. For instance, research has focused on the synthesis of dipeptides where phenylglycine or its derivatives are coupled with other amino acids to evaluate the impact of steric hindrance and reaction conditions on the resulting peptide fragment's quality.

Table 1: Yields and Purity in Dipeptide Synthesis Involving Phenylglycine Derivatives

| Dipeptide Product | Yield (%) | Purity (%) | Other Metric (%) | Final Purity (%) | Source |

| Boc-Phe-Phg-OH | 70 | 99.9 | quant | 99.9 | mdpi.com |

| Boc-Phe-D-Phg-OH | 73 | 99.9 | 95 | 99.9 | mdpi.com |

| Boc-Phe-Val-OH | 68 | n.d. | quant | n.d. | mdpi.com |

Note: 'quant' indicates a quantitative measurement, 'n.d.' indicates not determined.

This data illustrates the successful synthesis of dipeptides incorporating phenylglycine derivatives, achieving high yields and purity, which is indicative of controlled diastereoselective synthesis of peptide fragments.

Investigation of Epimerization Pathways During Synthesis

A significant challenge in the synthesis of peptides containing phenylglycine, including those derived from this compound, is its propensity for epimerization or racemization. This phenomenon involves the loss of stereochemical integrity at the alpha-carbon atom, leading to the formation of undesired epimers or racemates. Phenylglycine is particularly susceptible to this side reaction due to the increased acidity of its alpha-proton, a characteristic that is further enhanced by the stabilizing effect of the adjacent aryl side chain on the resulting carbanion researchgate.netmdpi.com.

Epimerization pathways during peptide synthesis typically occur through two primary mechanisms:

Oxazolone Formation: Activation of the carboxylate group of an amino acid can lead to the formation of an oxazol-5(4H)-one intermediate. Subsequent nucleophilic attack, either intramolecularly or by another amino acid residue, can result in epimerization mdpi.com.

Direct Alpha-Proton Abstraction: In the presence of bases, the alpha-proton can be abstracted, generating an enolate or carbanion. Re-protonation of this intermediate can lead to the formation of the opposite stereoisomer mdpi.com. This process is especially problematic under basic conditions commonly employed during coupling or deprotection steps in peptide synthesis researchgate.netmdpi.com.

Research has extensively investigated the factors influencing phenylglycine epimerization. The choice of coupling reagents and reaction conditions is paramount. While carbodiimide-based reagents are common, their use, particularly under basic conditions, can promote epimerization mdpi.com. Specific coupling agents, such as DEPBT or COMU when combined with certain additives (e.g., TMP or DMP), have been shown to reduce phenylglycine racemization to negligible levels researchgate.net. Furthermore, the workup procedures following deprotection steps, especially those involving basic conditions, can also contribute to the epimerization of phenylglycine residues researchgate.net.

Understanding these pathways is critical for developing optimized synthetic protocols that preserve the stereochemical purity of this compound and the peptide fragments it forms. Strategies aimed at minimizing epimerization often involve careful selection of coupling agents, bases, solvents, and reaction temperatures to maintain the chiral integrity of the phenylglycine residue throughout the synthetic process researchgate.netmdpi.com.

Compound List

this compound (tert-butyloxycarbonyl-D-phenylglycine)

D-Phenylglycine (D-Phg)

L-Phenylglycine (L-Phg)

Phenylglycine (Phg)

Boc-Phe-Phg-OH

Boc-Phe-D-Phg-OH

Boc-Phe-Val-OH

cyclo(Boc-l-Phg-l-Ala-)

cyclo(Boc-l-Ala-l-Phg-)

N-tert-Butyloxycarbonyl-D-[p-(benzyloxy)phenyl]glycine

L-Serine

L-[p-(benzyloxy)phenyl]glycine

Mechanistic and Kinetic Studies of Boc D Phenylglycine Reactions

Elucidation of Boc-Deprotection Mechanisms

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its removal, or deprotection, is a critical step that has been the subject of extensive mechanistic and kinetic investigation. The most common method for Boc-deprotection involves the use of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comyoutube.comnih.gov

The generally accepted mechanism for acid-catalyzed Boc-deprotection proceeds through a series of well-defined steps. total-synthesis.commdpi.com The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by the acid. mdpi.com This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation step results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comresearchgate.net The carbamic acid is unstable and rapidly undergoes decarboxylation to release the free amine and carbon dioxide. mdpi.com The tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutene gas. total-synthesis.com

Kinetic studies have provided deeper insights into this process. Research on the HCl-catalyzed deprotection of Boc-protected amines has revealed that the reaction rate can exhibit a second-order dependence on the concentration of HCl. researchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated substrate. nih.gov In contrast, deprotection with trifluoroacetic acid under certain conditions showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.gov

Alternative, non-acidic deprotection methods have also been explored, including thermal conditions. researchgate.net Computational modeling combined with kinetic analysis of thermal N-Boc deprotection supports a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), which is then followed by a rapid decarboxylation step. researchgate.net

Table 1: Summary of Kinetic Findings in Boc-Deprotection Studies

| Acid Catalyst | Solvent System | Kinetic Dependence on Acid | Mechanistic Implication | Source(s) |

| Hydrochloric Acid (HCl) | Toluene and Propan-2-ol | Second-Order | General acid-catalyzed separation of an ion-molecule pair. | researchgate.netnih.gov |

| Sulfuric Acid | Toluene and Propan-2-ol | Second-Order | Similar mechanism to HCl-catalyzed deprotection. | researchgate.netnih.gov |

| Methane Sulfonic Acid | Toluene and Propan-2-ol | Second-Order | Similar mechanism to HCl-catalyzed deprotection. | researchgate.netnih.gov |

| Trifluoroacetic Acid (TFA) | Toluene and Propan-2-ol | Inverse (on trifluoroacetate) | Different rate-determining steps or equilibria involved. | nih.gov |

Reaction Mechanism Investigations in Photocatalytic Processes

Visible-light photoredox catalysis has emerged as a powerful strategy for activating small molecules under mild conditions. princeton.eduprinceton.edu These reactions rely on a photocatalyst, such as a metal complex or an organic dye, that absorbs visible light to reach an electronically excited state. princeton.edu This excited species can then engage in single-electron transfer (SET) with an organic substrate to generate highly reactive radical intermediates. princeton.eduprinceton.edu

In the context of molecules like Boc-D-Phg-OH, photocatalytic reactions can enable unique transformations. A general mechanism often begins with the photoexcitation of the catalyst. nih.gov The excited photocatalyst can then be quenched through either an oxidative or reductive pathway. For instance, in a reductive quenching cycle, the excited photocatalyst can accept an electron from a substrate like an amine, generating an amine radical cation. princeton.edu This radical cation is a key intermediate; the increased acidity of the α-amino C-H bonds allows for deprotonation by a weak base, forming an α-amino radical. princeton.edu This radical can then participate in various bond-forming reactions.

Alternatively, the carboxylic acid moiety can be involved. Photoexcitation of a flavin cofactor within an enzyme, for example, can oxidize a nearby carboxylate, which upon decarboxylation, yields an alkyl radical. nih.gov This mode of activation opens pathways for non-native reactivity. The central challenge in these synergistic strategies is ensuring that the radical formation occurs selectively, often by leveraging the fact that binding to a protein or catalyst can alter the redox properties of the substrate. nih.gov The reactive oxygen species (ROS), such as hydroxyl radicals (●OH), generated during many photocatalytic processes can also attack the aromatic ring of the phenylglycine moiety, potentially leading to ring-opening as a rate-determining step in degradation pathways. polyu.edu.hk

Mechanistic Insights into Peptide Bond Formation

The formation of a peptide bond is a cornerstone of protein and peptide synthesis. This process is fundamentally a nucleophilic acyl substitution reaction that forms an amide linkage between two amino acids. libretexts.orgkhanacademy.org When using this compound as one of the building blocks, its amino group must be "protected" by the Boc group to prevent it from reacting with the carboxylic acid of another molecule of itself or another amino acid. libretexts.orgyoutube.com This protection strategy ensures that the desired peptide bond is formed in a specific and controlled order. libretexts.org

The mechanism for peptide bond formation involves two key stages: activation and coupling.

Activation of the Carboxylic Acid: The carboxylic acid of this compound is not sufficiently electrophilic to react directly with the amino group of another amino acid. Therefore, it must first be activated. This is typically achieved using a coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack (Coupling): The amino group of a second, carboxyl-protected amino acid acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. youtube.com This attack proceeds through a tetrahedral intermediate. The intermediate then collapses, eliminating the dicyclohexylurea (in the case of DCC) as a byproduct and forming the new peptide bond. youtube.com

Following the coupling step, the Boc protecting group can be removed from the N-terminus using acid, as described in the deprotection section, to allow for the addition of the next amino acid in the sequence. libretexts.orgyoutube.com This cycle of coupling and deprotection is the basis of solid-phase peptide synthesis (SPPS). total-synthesis.com

Table 2: General Steps in Boc-Strategy Peptide Bond Formation

| Step | Description | Key Reagents/Intermediates | Source(s) |

| 1. Protection | The N-terminus of the incoming amino acid (e.g., D-Phenylglycine) is protected with a Boc group. | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | libretexts.org |

| 2. Activation | The C-terminus of the N-protected amino acid is activated to make it more electrophilic. | Carbodiimides (e.g., DCC, EDC) | libretexts.org |

| 3. Coupling | The free amino group of the C-protected peptide chain attacks the activated carbonyl carbon. | O-acylisourea intermediate | libretexts.orgyoutube.com |

| 4. Deprotection | The Boc group is removed from the newly added amino acid to expose the N-terminus for the next cycle. | Strong Acid (e.g., TFA) | total-synthesis.comlibretexts.org |

Computational and Theoretical Approaches to Reaction Pathways

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that can be difficult to observe experimentally. mdpi.com Methods such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus validate or predict mechanistic routes. mdpi.comresearchgate.net

For reactions involving this compound, computational approaches can illuminate several key areas:

Boc-Deprotection: Theoretical models can be used to calculate the energy barriers for the different steps in the acid-catalyzed deprotection mechanism. This includes modeling the initial protonation event, the heterolytic cleavage of the C-O bond to form the tert-butyl cation, and the subsequent decarboxylation. A combination of computational modeling and kinetic analysis has been used to support a concerted proton transfer and isobutylene release mechanism for thermal deprotection, correlating the reaction rate with the electrophilicity of the N-Boc carbonyl group. researchgate.net

Peptide Bond Formation: Computational studies can map the potential energy surface for the coupling reaction. This allows for the precise characterization of the O-acylisourea intermediate and the transition state for the nucleophilic attack by the amine. Such studies can help explain the efficiency of different coupling reagents and predict potential side reactions.

These computational tools are not merely for confirmation; they are increasingly used in a predictive capacity to design new catalysts, optimize reaction conditions, and understand the fundamental principles governing chemical reactivity. frontiersin.orgresearchgate.net

Table 3: Application of Computational Methods to Reaction Pathways

| Computational Method | Information Gained | Relevance to this compound Reactions | Source(s) |

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, vibrational frequencies. | Elucidating the step-by-step energy changes during deprotection and peptide coupling. Validating the stability of proposed intermediates. | mdpi.comresearchgate.net |

| Kinetic Model Fitting | Correlation of reaction rates with molecular properties. | Supporting a concerted mechanism in thermal deprotection by linking reaction rate to the carbonyl group's electrophilicity. | researchgate.net |

| Reaction Network Analysis | Optimization of multi-step synthesis pathways. | Designing efficient routes for complex peptides incorporating this compound by evaluating cost and reaction popularity. | frontiersin.orgnih.gov |

| Molecular Dynamics (MD) | Solvation effects, conformational changes over time. | Understanding how the solvent environment influences the stability of intermediates and transition states in solution-phase reactions. | researchgate.net |

Derivatization and Analog Design of Boc D Phenylglycine

Synthesis of Substituted D-Phenylglycine Derivatives

The synthesis of substituted D-phenylglycine derivatives allows for a systematic investigation of how different functional groups on the aromatic ring and modifications to the amino acid backbone influence molecular properties and biological activity.

Aromatic Ring Functionalization Strategies (e.g., Para-Substitution)

Modification of the phenyl ring of D-phenylglycine is a key strategy to modulate its properties. The introduction of substituents can alter the electronic and steric characteristics of the molecule. rsc.org

Para-Substitution:

The para-position of the phenyl ring is a common site for functionalization. The nature of the substituent at this position can significantly impact the reactivity and biological interactions of the resulting derivative. For instance, the presence of an electron-withdrawing group on the phenyl ring can decrease its electron density, potentially making certain reactions like halogenation less favorable. mdpi.com Conversely, electron-donating groups can enhance reactivity.

A series of N-(4-substituted phenyl)glycine derivatives have been designed and synthesized to explore their potential as anti-inflammatory agents. researchgate.netbenthamscience.com In one approach, the amino group of 4-aminoacetophenone was converted into a glycine (B1666218) derivative, and the acetyl group at the para-position was used for further modifications, leading to the formation of chalcone (B49325) and thiosemicarbazone derivatives and their subsequent cyclized heterocyclic products. researchgate.netbenthamscience.com

The synthesis of meta-substituted phenols, which can be challenging due to regiochemistry, has been achieved through oxidative aromatization of cyclohexenones using a DMSO/I2 catalyst system. gaylordchemical.com This method provides a direct route to these valuable synthetic precursors. gaylordchemical.com

Palladium-catalyzed C-H activation is another powerful tool for the functionalization of the phenyl ring in phenylglycine derivatives. mdpi.comrsc.org Orthopalladated derivatives of substituted phenylglycines can react with halogenating agents to produce ortho-halogenated amino acids. mdpi.com The electronic nature of substituents on the phenyl ring influences the efficiency of these reactions. mdpi.comrsc.org

Here is a table summarizing various substituted D-phenylglycine derivatives and their synthetic contexts:

| Derivative Type | Synthetic Strategy | Key Findings | Reference |

| Ortho-halogenated phenylglycines | Reaction of orthopalladated phenylglycine derivatives with halogenating reagents. | Tolerates a variety of functional groups on the aryl ring, Cα, and N atom. Electron-withdrawing groups on the phenyl ring can lower the reaction yield. | mdpi.com |

| Ortho-alkoxylated phenylglycines | Reaction of orthopalladated phenylglycine derivatives with PhI(OAc)2 in the presence of alcohols. | A general process for introducing alkoxy groups at the ortho position. | mdpi.com |

| N-(4-substituted phenyl)glycines | Conversion of 4-aminoacetophenone to a glycine derivative followed by modification of the para-acetyl group. | Created chalcone and thiosemicarbazone derivatives with anti-inflammatory potential. | researchgate.netbenthamscience.com |

| Meta-substituted phenols | Oxidative aromatization of cyclohexenones using a DMSO/I2 catalyst system. | Provides direct access to meta-substituted phenols, which are valuable synthetic precursors. | gaylordchemical.com |

N-Alkylation and Other Backbone Modifications

Modifications to the backbone of D-phenylglycine, such as N-alkylation, can significantly alter the conformational properties and biological stability of peptides and peptidomimetics containing this residue. ub.edu N-alkylation, particularly N-methylation, can enhance intestinal permeability and metabolic stability by reducing the hydrogen-bonding potential and increasing hydrophobicity. ub.eduacs.org

One-pot procedures have been developed for the reductive benzylation and subsequent N-protection (e.g., with Boc or Cbz groups) of amino acids, including phenylglycine. beilstein-journals.org However, phenylglycine derivatives have shown a higher propensity for racemization under certain reaction conditions compared to other amino acids like alanine. beilstein-journals.org

The modification of phenylglycine residues through alkylation is observed in some natural products. rsc.org This can involve methylation of the amine moiety, which is often catalyzed by specific domains within nonribosomal peptide synthetase (NRPS) machinery. rsc.org

A versatile, metal-free process has been developed for the synthesis of N-alkyl amino acids, including those with homoallylic substituents or chains containing terminal ester, ketone, or cyano groups. acs.org This method involves the scission of a pyrrolidine (B122466) ring and subsequent manipulation of the resulting fragments. acs.org

Design and Synthesis of Peptide and Peptidomimetic Analogues

Boc-D-phenylglycine is a valuable building block in the design and synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties. diva-portal.org

Incorporation of Unnatural Amino Acid Analogues

The incorporation of unnatural amino acids, including derivatives of D-phenylglycine, is a key strategy in drug discovery to enhance enzymatic stability, selectivity, and bioavailability of peptide-based drugs. researchgate.netrsc.org Phenylglycine and its derivatives are important components of many natural products and are used in the synthesis of semi-synthetic antibiotics. researchgate.netsemanticscholar.org

The synthesis of peptides containing phenylglycine can be challenging due to the increased risk of racemization during solid-phase peptide synthesis (SPPS). rsc.org The bulky aromatic side chain attached directly to the α-carbon restricts the conformational freedom of the side chain. rsc.org

Various strategies are employed to incorporate D-phenylglycine and its analogs into peptide sequences. Solid-phase Boc chemistry protocols are commonly used for the synthesis of peptides containing D-phenylglycine and its derivatives. nih.gov For example, in the synthesis of gramicidin (B1672133) S analogues, Boc-D-Phe and its surrogates were incorporated using these methods. nih.gov

The development of peptidomimetics often involves replacing peptide bonds with more stable linkages or incorporating conformationally constrained amino acid analogs. diva-portal.orgrsc.org Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, represent a class of peptidomimetics with improved stability against enzymatic degradation. google.com

The following table highlights examples of unnatural amino acid analogs based on or related to D-phenylglycine and their applications:

| Unnatural Amino Acid Analogue | Application/Context | Key Features | Reference |

| D-p-hydroxyphenylglycine (D-p-HPG) | Used in semi-synthetic broad-spectrum antibiotics. | An important intermediate in pharmaceutical synthesis. | researchgate.net |

| D-Flg (d-fluorenylglycine) | Incorporated into gramicidin S analogues. | A bulky, conformationally restricted analogue of D-Phe. | nih.gov |

| D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | Incorporated into gramicidin S analogues. | A conformationally restricted imino acid analogue. | nih.gov |

| Quaternary α-arylated amino acids | Used in the synthesis of bioactive peptides and peptidomimetics. | Resistant to racemization and have higher metabolic stability. | rsc.org |

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound, such as a peptide containing D-phenylglycine, and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects. diva-portal.org

In the context of D-phenylglycine derivatives, SAR studies have been instrumental in optimizing their properties for various therapeutic targets. For example, in the development of GPR88 agonists, a series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives were synthesized with modifications at different sites. nih.gov These studies revealed that replacing an amine group with a hydroxyl group increased potency, while an azide (B81097) group resulted in the most potent compound in the series. nih.gov Conversely, a carboxylic acid group led to a completely inactive compound. nih.gov

In another example, SAR studies of phenylglycine and sulfonamide derivatives as F508-CFTR potentiators for cystic fibrosis treatment identified key structural requirements for activity. researchgate.net

The following table summarizes findings from SAR studies involving D-phenylglycine derivatives:

| Target/Application | Modifications | Key SAR Findings | Reference |

| GPR88 Agonists | Modifications at the amine/hydroxyl site and the amide cap of 4-hydroxyphenylglycine derivatives. | -OH and azide groups at the amine site increased potency. A carboxylic acid group was detrimental. Substitutions on the amide cap phenyl ring were generally inactive. | nih.gov |

| Gramicidin S Analogues | Replacement of D-Phe with various aromatic surrogates. | Subtle structural alterations from D-Phe substitutions significantly modulated biological activity while preserving the overall β-sheet conformation. | nih.gov |

| F508-CFTR Potentiators | Derivatization of phenylglycine and sulfonamide compounds. | Provided key insights into the structural requirements for potentiator activity. | researchgate.net |

| β3-Adrenoceptor Agonists | Synthesis of N-phenylglycine derivatives with substitutions on the phenyl ring. | Halogen substitution on the phenyl ring increased potency and selectivity for the β3-adrenoceptor. | acs.org |

Applications in Advanced Biological and Materials Research

Role in Investigating Protein-Ligand Interactions

The incorporation of D-phenylglycine (D-Phg), synthesized from Boc-D-Phg-OH, into peptide chains is a key strategy for investigating and modulating protein-ligand interactions. Because D-amino acids are not typically found in ribosomally synthesized proteins, peptides containing D-Phg can probe binding sites with unique stereochemistry and are less susceptible to degradation, allowing for more stable and prolonged interaction studies.

Research has shown that D-phenylglycine can be used to create dipeptide prodrugs, such as D-phenylglycine-L-dopa, to enhance interaction with and transport by specific protein transporters like PepT1 in the intestine. In these studies, the D-Phg moiety acts as a ligand recognized by the transporter, facilitating the absorption of the linked therapeutic agent. Furthermore, D-phenylglycine has been identified as a ligand in crystallographic studies of protein structures, cataloged in the Protein Data Bank in Europe (PDBe) under ligand code PG9, confirming its direct role in binding to protein targets. nih.gov Its utility also extends to neuroscience research, where it is used to understand neurotransmitter receptor interactions and explore potential therapeutic pathways. chemimpex.com The phenyl group allows for significant van der Waals and potential π-π stacking interactions within a binding pocket, while the D-chiral center provides specific stereochemical constraints that can be exploited to map the topology of a receptor's active site.

Contributions to Biochemical Assay Development for Pathway Elucidation

This compound is an important reagent in the development of biochemical assays designed to elucidate metabolic and biosynthetic pathways. D-phenylglycine is a key structural component of globally significant semi-synthetic antibiotics, including ampicillin (B1664943) and cephalexin. nih.govnih.gov Consequently, understanding and optimizing the enzymatic pathways that produce D-Phg is of major industrial and scientific importance.

Researchers have developed assays to study the activity of enzymes involved in D-Phg synthesis, such as D-phenylglycine aminotransferase (D-PhgAT), which catalyzes the final step in its biosynthesis. rsc.orgnih.gov In this context, this compound is used to synthesize standards for calibrating assays or to create specific substrates for characterizing enzyme kinetics and inhibition. rsc.org By using D-Phg-containing substrates, often synthesized via solid-phase peptide synthesis starting with this compound, scientists can measure the activity of specific enzymes in a complex biological sample. For instance, fluorogenic peptide substrates can be designed where cleavage by a specific protease releases a fluorescent signal; incorporating D-Phg can make such substrates highly specific for certain enzymes or resistant to background cleavage by common proteases. rndsystems.com This enables the precise measurement of enzyme activity and helps in the elucidation of complex biological pathways. rndsystems.com

Engineering of Peptides with Enhanced Stability Against Enzymatic Degradation

A primary limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural D-amino acids is a well-established and highly effective strategy to overcome this challenge. This compound serves as the starting material for introducing D-phenylglycine into a peptide sequence, which confers significant resistance to enzymatic hydrolysis. scienceopen.comnih.gov

Proteases, the enzymes that cleave peptide bonds, are highly stereospecific and primarily recognize L-amino acids. When a protease encounters a D-amino acid like D-Phg within a peptide chain, its active site cannot properly accommodate the altered stereochemistry, preventing cleavage. scienceopen.com This strategic substitution can dramatically increase the peptide's half-life in biological fluids like human plasma, transforming a transiently active molecule into a viable therapeutic candidate. acs.org Research has demonstrated that even a single, strategically placed D-amino acid can reduce the rate of digestion by proteases by over 60%. scienceopen.com This enhanced stability is critical for developing peptide drugs that can circulate in the bloodstream long enough to reach their intended target and exert a therapeutic effect. nih.govsigmaaldrich.com

| Research Finding | Organism/System | Impact of D-Amino Acid Inclusion | Reference(s) |

| Proteolytic Stability | Human Plasma | Peptides containing D-amino acids exhibit high stability, with minimal degradation observed over 48 hours, compared to complete degradation of the all-L-amino acid control peptide within 30 minutes. | acs.org |

| Enzyme Resistance | In vitro with Proteinase K | A heterochiral peptide with one centrally located D-amino acid showed only 34% degradation after 48 hours, while the homochiral L-peptide was fully hydrolyzed within 1 hour. | scienceopen.com |

| General Strategy | Peptide Drug Design | Swapping L-amino acids with their D-enantiomers is a primary strategy to provide peptides that are resistant to proteolytic degradation, thereby increasing their biological half-life. | nih.gov |

Application in the Design of Chiral Ligands for Biological Targets

The rigid stereochemistry and aromatic nature of D-phenylglycine make this compound a valuable building block for the design of chiral ligands. chemimpex.com In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, which is crucial in the synthesis of enantiomerically pure pharmaceuticals. scispace.com

Mono-N-protected amino acids, structurally analogous to this compound, have been successfully employed as effective chiral ligands in metal-catalyzed reactions, such as palladium-catalyzed allene-alkyne coupling. acs.org In this role, the amino acid coordinates with a metal center, creating a chiral environment that forces the reaction to proceed with a specific stereoselectivity. nih.govoup.com The D-configuration of the phenylglycine moiety dictates the spatial arrangement of the ligand-metal complex, thereby guiding the approach of reactants to produce a desired enantiomer. nih.gov This application is critical in medicinal chemistry, where the biological activity of a drug often resides in a single enantiomer, while the other may be inactive or even harmful. chemimpex.com

Development of Self-Assembling Peptide Nanostructures

This compound is a key component in the bottom-up fabrication of novel biomaterials through molecular self-assembly. Short peptides containing aromatic residues like phenylglycine can spontaneously organize into highly ordered nanostructures, such as nanotubes, nanofibers, and nanospheres. researchgate.net The process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic phenyl groups. reading.ac.ukmdpi.com

The resulting peptide nanostructures are of significant interest for microtechnological and biomedical applications. The uniform, well-defined architectures of these self-assembled materials make them ideal scaffolds. For instance, diphenylglycine has been shown to self-assemble into nanotubes and nanospheres. researchgate.net These structures can be integrated onto microchips for the development of highly sensitive biosensors or used as templates for the creation of nanowires in molecular electronics. Furthermore, these biocompatible and biodegradable nanostructures are being explored as advanced vehicles for targeted drug delivery and as scaffolds in tissue engineering. amazonaws.com

The stereochemistry of the constituent amino acids is a critical factor that dictates the final morphology and properties of the self-assembled nanostructure. The use of this compound to introduce a D-amino acid into a peptide sequence has a profound impact on its supramolecular assembly. nih.gov

Studies have shown that altering the chirality of a single amino acid can change the direction of twist in helical nanofibers, leading to structures with opposite handedness (left-handed vs. right-handed). nih.gov This control over supramolecular chirality is essential, as the handedness of a nanostructure can affect its interaction with biological systems, which are themselves chiral. For example, the cellular response to a nanofiber scaffold can differ depending on its helical direction. Glycine (B1666218) substitution has also been shown to affect molecular packing and lead to twisted β-sheet structures. nih.govresearchgate.net Thus, by strategically placing D-phenylglycine within a peptide sequence, researchers can precisely tune the architecture and functionality of the resulting nanomaterial. researchgate.net

| Peptide Stereochemistry | Resulting Nanostructure | Observation | Reference(s) |

| Homochiral (all-L) | Left-handed fibrils | Peptides composed solely of L-amino acids assemble into nanostructures with a specific, left-handed twist. | nih.gov |

| Heterochiral (L and D) | Right-handed fibrils or flat ribbons | The introduction of a D-amino acid can reverse the twist direction to right-handed or lead to the formation of non-twisted, flat ribbon-like structures. | nih.gov |

| Glycine Insertion | Varied morphologies | Insertion of achiral glycine can destabilize the effect of a terminal chiral residue, leading to diverse molecular conformations and distinct nanostructures. | nih.govresearchgate.net |

Advanced Characterization and Structural Elucidation of Compounds Incorporating Boc D Phenylglycine

Spectroscopic Methodologies for Chiral Purity and Configuration Assignment

Spectroscopic techniques are indispensable for verifying the chiral purity and assigning the absolute configuration of stereocenters within molecules containing Boc-D-phenylglycine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules, including those incorporating Boc-D-Phg-OH. The most common approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to convert a pair of enantiomers into diastereomers, which are distinguishable by NMR.

One widely used method is the Mosher's ester analysis. In this technique, the chiral alcohol or amine of interest is reacted with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The difference in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane in the preferred conformation of the molecule provides a reliable indication of the stereochemistry.

Lanthanide shift reagents (LSRs), such as complexes of europium or praseodymium with chiral ligands, are another tool for determining absolute configuration. These paramagnetic complexes coordinate to Lewis basic sites in the molecule, inducing significant changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus. By comparing the induced shifts in the presence of enantiomerically pure chiral LSRs, it is often possible to differentiate between enantiomers and assign the absolute configuration.

Boc-phenylglycine itself has been effectively utilized as a chiral derivatizing agent for determining the absolute configuration of α-chiral primary amines by ¹H NMR spectroscopy. researchgate.netacs.org The formation of amides with (R)- and (S)-Boc-phenylglycine leads to diastereomers with significant chemical shift differences (Δδ^(R,S)), which are often larger than those observed with traditional reagents like MTPA. researchgate.net A simplified model based on conformational analysis can then be used to correlate the signs of these chemical shift differences with the spatial arrangement of substituents around the chiral center of the amine, thereby allowing for the assignment of its absolute configuration. researchgate.netacs.org

| Method | Principle | Application to this compound Compounds |

| Mosher's Method | Formation of diastereomeric esters with (R)- and (S)-MTPA, followed by ¹H NMR analysis of chemical shift differences (Δδ). | Can be used to determine the absolute configuration of hydroxyl or amino groups within a larger molecule containing a this compound unit. |

| Chiral Lanthanide Shift Reagents | Coordination of a chiral paramagnetic lanthanide complex to the molecule, inducing diastereomeric shifts in the NMR spectrum. | Useful for resolving signals of enantiomers and assigning absolute configuration in molecules with suitable Lewis basic sites. |

| Boc-Phg-OH as a CDA | Derivatization of a chiral primary amine with (R)- and (S)-Boc-Phg-OH to form diastereomeric amides with distinct NMR spectra. | While used to determine the configuration of other molecules, the principles can be applied to confirm stereochemistry in complex structures. researchgate.netacs.org |

In synthetic procedures where a new stereocenter is created in a molecule already containing this compound, the product will be a mixture of diastereomers. NMR spectroscopy is a primary tool for determining the diastereomeric ratio (d.r.) of the resulting mixture. Since diastereomers have different physical properties, their NMR spectra will also be different.

The d.r. is typically determined by integrating the signals of corresponding protons in the ¹H NMR spectrum that are well-resolved for each diastereomer. Protons closer to the stereocenters are more likely to exhibit distinct chemical shifts. In cases of signal overlap in ¹H NMR, ¹³C NMR can sometimes be used, although it is less sensitive. For complex spectra, advanced NMR techniques such as band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving spectral resolution and allowing for more accurate integration.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for both the purification of compounds containing this compound and for the analytical determination of their isomeric purity.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for analyzing the epimerization of the phenylglycine residue in peptides and other derivatives. The α-proton of phenylglycine is known to be susceptible to epimerization (racemization) under certain conditions, particularly basic conditions often employed in peptide synthesis. researchgate.net This can lead to the formation of the corresponding L-diastereomer, which can be difficult to separate and may have different biological properties.

Chiral HPLC, using a chiral stationary phase (CSP), is the most direct method for separating and quantifying the epimers. The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. Alternatively, the diastereomers formed during synthesis can often be separated on a standard achiral stationary phase, such as C18, due to their different physical properties. By analyzing the peak areas in the chromatogram, the extent of epimerization can be accurately quantified. This is critical for optimizing reaction conditions, such as the choice of coupling reagents and bases, to minimize this unwanted side reaction. researchgate.netnih.gov

| Coupling Reagent Combination | Base | Extent of Epimerization |

| HBTU/HOBt | DIPEA | Can lead to significant epimerization of phenylglycine. researchgate.net |

| DEPBT | TMP or DMP | Negligible epimerization observed. researchgate.net |

| COMU | TMP or DMP | Negligible epimerization observed. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice. This technique provides precise information about bond lengths, bond angles, and torsion angles, and it unambiguously establishes the absolute configuration of all stereocenters.

The crystal structure of N-(tert-Butoxycarbonyl)-2-phenylglycine (this compound) has been determined, providing valuable data on its solid-state conformation. nih.gov For larger molecules and peptides incorporating this residue, X-ray crystallography can reveal detailed information about the peptide backbone conformation, the orientation of the phenylglycine side chain, and intermolecular interactions such as hydrogen bonding that stabilize the crystal packing. nih.gov

Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.309 |

| b (Å) | 10.548 |

| c (Å) | 12.514 |

| α (°) | 104.550 |

| β (°) | 95.600 |

| γ (°) | 103.430 |

Computational Chemistry for Conformational Analysis and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences and dynamic behavior of molecules containing this compound. These methods complement experimental data by providing insights into the potential energy landscape of the molecule.

Techniques such as molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to explore the different possible conformations (conformers) of a molecule and to identify the low-energy structures. For peptides, molecular dynamics (MD) simulations can be performed to study their behavior in solution over time, providing information about their flexibility, secondary structure propensities, and interactions with solvent molecules. nih.govnih.gov

Molecular Dynamics Simulations for Solution Structures

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For peptides and organic molecules containing this compound, MD simulations provide a detailed picture of their conformational dynamics and interactions with the solvent environment at an atomic level.

While specific MD studies focusing solely on the this compound molecule in solution are not extensively documented in publicly available literature, the behavior of similar Boc-protected amino acids and phenylglycine-containing peptides in simulations allows for an informed understanding of its likely solution structure. The conformational landscape of such molecules is largely dictated by the interplay of the bulky tert-butyloxycarbonyl (Boc) protecting group, the rigid phenyl ring, and the carboxylic acid group, along with their interactions with the surrounding solvent molecules.

MD simulations of peptides incorporating Boc-protected amino acids have revealed that the Boc group can significantly influence the local peptide backbone conformation. It can engage in transient hydrogen bonding and sterically restrict the available conformational space. For a molecule like this compound, simulations in an explicit solvent, such as water, would be expected to show dynamic hydrogen bonding between the carboxylic acid group and water molecules, as well as hydrophobic interactions involving the phenyl ring and the tert-butyl group of the Boc moiety. These simulations can map the free energy landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of low-energy conformers and rotational barriers of dihedral angles. | Understanding the inherent flexibility and preferred shapes of the molecule. |

| Solvation Structure | Analysis of radial distribution functions of water molecules around key functional groups. | Elucidating the role of solvent in stabilizing certain conformations. |

| Hydrogen Bond Dynamics | Calculation of the lifetime and geometry of hydrogen bonds with solvent and intramolecularly. | Determining the strength and persistence of key non-covalent interactions. |

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an essential tool for elucidating the mechanisms of complex organic reactions. These calculations can provide detailed information about the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire reaction pathway.

A notable example of the application of quantum chemical calculations to a reaction involving a Boc-phenylglycine derivative is the investigation of the semipinacol rearrangement of a vinylogous α-ketol. In this study, N-Boc-D-phenylglycine was used as a Brønsted acid co-catalyst alongside a cinchona-based primary amine. Quantum mechanical calculations were performed to uncover the detailed reaction mechanism, the specific roles of the catalysts, and the origin of the observed enantioselectivity researchgate.net.

The calculations revealed a multi-step reaction pathway that included complexation of the reactants with the catalysts, nucleophilic addition, dehydration, carbon atom migration, tautomerization, and hydrolysis. Crucially, the study elucidated the non-covalent interactions between the catalysts and the reactant, which were key to understanding the catalyst's role. The distortion/interaction model was employed to analyze the transition state of the enantioselectivity-determining step, which was identified as the carbon atom migration. The results indicated that while the cinchona-based primary amine was the primary determinant of enantioselectivity, the N-Boc-D-phenylglycine co-catalyst also influenced the outcome researchgate.net.

This research highlights how quantum chemical calculations can dissect the intricate details of a reaction mechanism at the molecular level. For reactions involving this compound, these methods can be used to:

Predict Reaction Pathways: By comparing the energies of different possible transition states, the most likely reaction mechanism can be identified.

Analyze Catalyst-Substrate Interactions: The specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for catalysis can be visualized and quantified.

Explain Stereoselectivity: The origins of enantioselectivity or diastereoselectivity can be rationalized by analyzing the energies of the transition states leading to the different stereoisomeric products.

Table 2: Insights from Quantum Chemical Calculations in a Reaction Co-catalyzed by N-Boc-phenylglycine

| Computational Analysis | Finding | Significance |

|---|---|---|